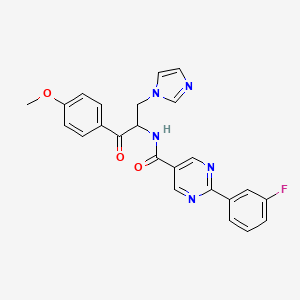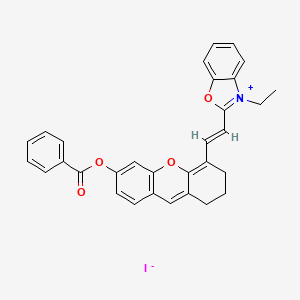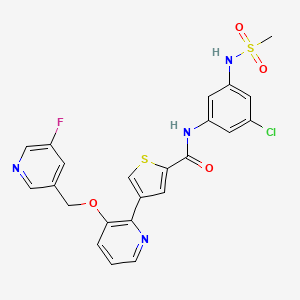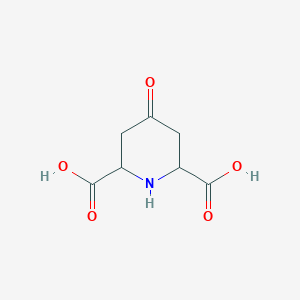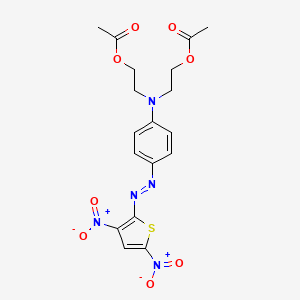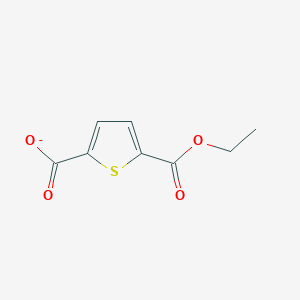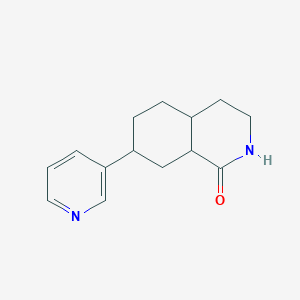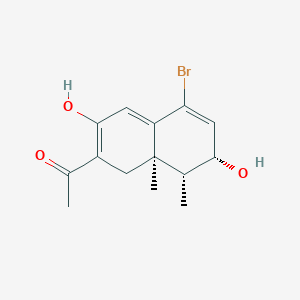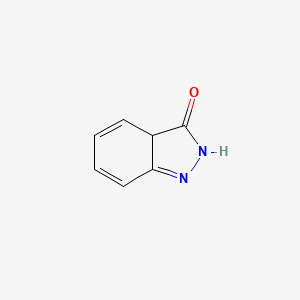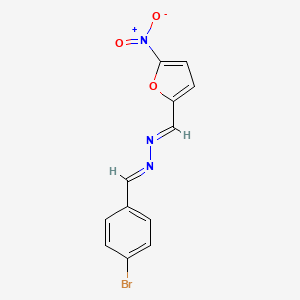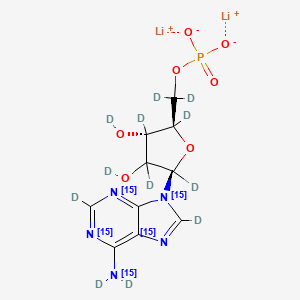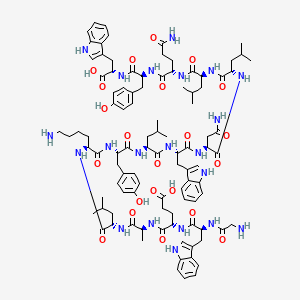![molecular formula C22H31NO2 B12363512 2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol is a complex organic compound characterized by its unique structural features. This compound contains a di(propan-2-yl)amino group, a pentadeuteriophenyl group, and a hydroxymethylphenol group. The presence of deuterium atoms in the phenyl ring makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol typically involves multiple steps:
Formation of the Amino Group: The di(propan-2-yl)amino group can be introduced through a nucleophilic substitution reaction using di(propan-2-yl)amine and an appropriate halogenated precursor.
Introduction of the Pentadeuteriophenyl Group: The pentadeuteriophenyl group is incorporated using a deuterated benzene derivative. This step often involves a Friedel-Crafts alkylation reaction.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
Scientific Research Applications
2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The di(propan-2-yl)amino group can interact with enzymes and receptors, modulating their activity. The deuterium atoms in the phenyl ring can influence the compound’s stability and reactivity, making it useful in studies involving isotopic effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol: Lacks the deuterium atoms, making it less suitable for isotopic studies.
2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-tetradeuteriophenyl)propyl]-4-(hydroxymethyl)phenol: Contains fewer deuterium atoms, affecting its isotopic labeling properties.
Uniqueness
The presence of five deuterium atoms in the phenyl ring of 2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol makes it unique for studies involving isotopic labeling and kinetic isotope effects. This compound’s specific structure allows for detailed investigations into reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i5D,6D,7D,8D,9D |
InChI Key |
DUXZAXCGJSBGDW-CFEWMVNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)C2=C(C=CC(=C2)CO)O)[2H])[2H] |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



